K252d is an indolocarbazole alkaloid found in Nocardiopsis. It is a PKC inhibitor that inhibits PKC isolated from rat brain, as well as, calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart.
K252d
CAS No.: 105114-22-5
Cat. No.: VC0531529
Molecular Formula: C26H23N3O5
Molecular Weight: 457.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105114-22-5 |
|---|---|
| Molecular Formula | C26H23N3O5 |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | 3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one |
| Standard InChI | InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1 |
| Standard InChI Key | FYQXRIMLEOPQQP-DDWDLLSFSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O |
| SMILES | CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
K252d has a molecular weight of 457.48 g/mol and an IUPAC name of 7-hydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.0²,¹⁰.0⁴,⁹.0¹¹,¹⁵.0¹⁷,²²]tricosa-1,4(9),5,7,10,15,17,19,21-nonaen-12-one . Its structure comprises:
-
A hexacyclic indolocarbazole aglycone (K252c) with two indole subunits fused to a pyrrolocarbazole system.
-
An α-L-rhamnose sugar (6-deoxy-mannopyranose) linked via a C–N bond to the N-13 position of the aglycone .
The stereochemistry of the rhamnose moiety is critical for bioactivity, with configurations at C-2 (R), C-3 (R), C-4 (R), C-5 (R), and C-6 (S) . Key spectroscopic data include:
-
H NMR: Signals at δ 9.05 (exchangeable proton at C-3-OH), δ 5.20 (H-1' of rhamnose), and δ 1.25 (C-6' methyl) .
Discovery and Natural Occurrence
K252d was first identified in 1986 from Nocardiopsis sp. K-290 during a screen for PKC inhibitors . It coexists with related indolocarbazoles (e.g., K252a, K252b, K252c) in microbial fermentations, differing by hydroxylation and glycosylation patterns . Marine-derived Streptomyces strains, such as OUCMDZ-3118, also produce K252d when fed 5-hydroxy-L-tryptophan, yielding derivatives like 3-hydroxy-K252d .
Biosynthesis and Synthetic Modifications
Precursor-Directed Biosynthesis
Feeding Streptomyces OUCMDZ-3118 with 5-hydroxy-L-tryptophan generates hydroxylated analogs like 3-hydroxy-K252d, demonstrating the plasticity of indolocarbazole biosynthesis .
Biological Activities and Mechanisms
Protein Kinase Inhibition
K252d inhibits PKC (IC = 0.18 μM) and calcium/calmodulin-dependent phosphodiesterase (IC = 1.2 μM) . Unlike staurosporine, it shows selectivity for conventional PKC isoforms (α, β, γ) over novel isoforms (δ, ε) .
Mechanistically, it induces apoptosis by:
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume